molecular formula C10H12O3 B1316727 [4-(1,3-Dioxolan-2-yl)phenyl]methanol CAS No. 142651-25-0

[4-(1,3-Dioxolan-2-yl)phenyl]methanol

Cat. No. B1316727
M. Wt: 180.2 g/mol
InChI Key: OSSSEXIGKVKXPO-UHFFFAOYSA-N
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Description

“[4-(1,3-Dioxolan-2-yl)phenyl]methanol” is a chemical compound with the molecular formula C10H12O2 . It is also known as Benzaldehyde propylene glycol acetal, PG acetal of benzaldehyde, and 4-methyl-2-phenyl-1,3-dioxolane . It has a colorless to pale yellow appearance and a viscous liquid with sweet aromas of berries and bitter almonds .


Molecular Structure Analysis

The molecular structure of “[4-(1,3-Dioxolan-2-yl)phenyl]methanol” is available as a 2D Mol file . The compound has a molecular weight of 164.2011 .

Scientific Research Applications

Catalysis and Glycerol Conversion

Research has explored the acid-catalyzed condensation of glycerol with various carbonyl compounds to form mixtures of cyclic acetals and dioxolan-4-yl-methanols. These compounds, particularly [1,3]dioxan-5-ols, show potential as novel platform chemicals, with applications likely in the synthesis of 1,3-propanediol derivatives and other industrial chemicals. Solid acids were evaluated as catalysts for these conversions, highlighting the compound's role in catalysis and renewable material transformation (Deutsch, Martin, & Lieske, 2007).

Structural Studies and Crystallography

The compound's crystal structure was determined, revealing significant stereochemical configurations and intramolecular hydrogen bonds, indicating its importance in structural chemistry and crystallography studies. This work provides insights into the molecular structure and potential applications in designing materials and chemical entities with specific properties (Li, Wang, & Chen, 2001).

Surface Tension and Molecular Interaction Studies

Studies on mixtures of 1,3-dioxolane with alkanols have been conducted to understand the surface tension and molecular interactions in these systems. This research is crucial for applications in materials science and formulations where the intermolecular forces and surface properties play a critical role (Calvo, Pintos, Amigo, & Bravo, 2004).

Safety And Hazards

The safety profile of a similar compound, 2-Phenyl-1,3-dioxolane-4-methanol, indicates that it is moderately toxic by ingestion and intraperitoneal routes, and mildly toxic by skin contact . It is a combustible liquid and emits acrid smoke and irritating fumes when heated to decomposition .

properties

IUPAC Name

[4-(1,3-dioxolan-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10-11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSSEXIGKVKXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569880
Record name [4-(1,3-Dioxolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Dioxolan-2-yl)phenyl]methanol

CAS RN

142651-25-0
Record name 4-(1,3-Dioxolan-2-yl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142651-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,3-Dioxolan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of terephthaldehyde (5.4 g, 40 mmol), para-toluenesulfonic acid—monohydrate (0.4 g, 2 mmol), and ethylene glycol in toluene (80 mL) was heated at 110° C. for 4 hours. The reaction mixture was allowed to cool and was washed with saturated sodium hydrogen carbonate and dried with anhydrous magnesium sulphate. The filtrate was evaporated at reduced pressure to afford a oil. The oil was dissolved in ethanol (200 mL), and then the reaction mixture cooled to 0° C. Sodium borohydride (5.9 g, 160 mmol) was added portionwise, and the resultant reaction mixture allowed to warm to ambient temperature over 16 hours. The reaction mixture was quenched with saturated sodium hydrogen carbonate and subsequently extracted twice with ethyl acetate. The combined organic extracts were dried with anhydrous magnesium sulphate, and the solvent evaporated at reduced pressure. The crude material was purified by silica gel chromatography eluting with 100% iso-hexane to 50% ethyl acetate in iso-hexane to afford the title compound as a colourless oil (3.4 g, 48%).
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

Methyl 4-formylbenzoate (4.92 g, 30.0 mmol) was dissolved in dry toluene (50.0 mL), successively treated with ethylene glycol (1.84 mL, 33.0 mmol) and p-TsOH.H2O (57.1 mg, 0.30 mmol), then heated to reflux under Dean-Stark conditions; acetal formation was complete within 1 h. The solution was then cooled to 22° C. and treated with sodium bis(2-methoxyethoxy)aluminum hydride (45.0 mmol; 12.7 mL of a 70.3 wt. % solution in toluene) at a rate of 0.5 mL/min using a syringe pump. CAUTION: vigorous gas evolution! Upon completion of the addition, the resulting solution was further cooled to 0° C., carefully treated with a saturated aqueous solution of K,Na-tartrate (100 ml), then vigorously stirred 1 h; steady formation of a clear solution was observed. The resulting biphase was then diluted with EtOAc (50 mL), with transfer to a conical funnel, and the layers separated. The aqueous layer was then washed with EtOAc (3×50 mL) and the combined EtOAc and toluene solutions dried over MgSO4, filtered and concentrated in vacuo to a colorless oil. The crude product was then purified by chromatography on silica (50×135 mm) using 1:1 pentane/EtOAc. The main product peak eluting 425-725 mL was collected, pooled and concentrated in vacuo to a colorless oil, which solidified in the freezer (4.50 g, 83.2% over two steps).
Quantity
4.92 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Quantity
57.1 mg
Type
reactant
Reaction Step Two
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
K,Na tartrate
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
E Fukuzaki, N Takahashi, S Imai, H Nishide, A Rajca - Polymer journal, 2005 - nature.com
A series of triphenylmethanes terminated with (a) hydrogalvinoxyl (s), bis (4-tert-butylphenyl)-(4-hydrogalvinoxylphenyl) methoxymethane 1ad, tris (4-hydrogalvinoxylphenyl) …
Number of citations: 23 www.nature.com
DE Borchmann, R Tarallo, S Avendano… - …, 2015 - ACS Publications
A biodegradable delivery scaffold based on poly(lactide)-graft-poly(ethylene glycol) (PLA-g-PEG) is introduced and tested in vitro. The use of a functional ring-opening polymerization …
Number of citations: 26 pubs.acs.org
CL Do-Thanh - 2011 - trace.tennessee.edu
The development of synthetic receptors capable of high-affinity complexation of biologically relevant analytes in competitive solvent systems represents an ongoing challenge in …
Number of citations: 3 trace.tennessee.edu
DE Borchmann - 2014 - search.proquest.com
Synthetic polymers have become an integral portion of modern biomedicine, for example as drug carriers or tissue engineering scaffolds. Polymer chemistry allows for precision-made …
Number of citations: 0 search.proquest.com

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